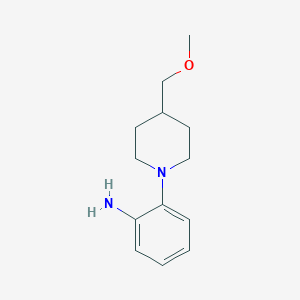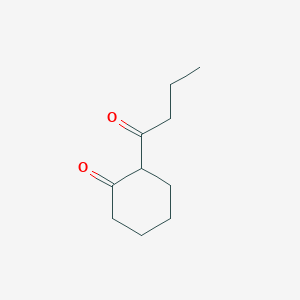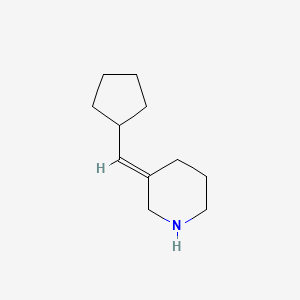![molecular formula C8H13Br B15278948 Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B15278948.png)
Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane: is a bicyclic organic compound characterized by a bromomethyl group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of norbornene derivatives under controlled conditions. The reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions: Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of azido, thioether, or ether derivatives.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of alkanes or alkenes.
Scientific Research Applications
Chemistry: Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[22
Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological activity and to develop new bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane involves its ability to undergo various chemical transformations, allowing it to interact with different molecular targets. The bromomethyl group is particularly reactive, enabling the compound to participate in nucleophilic substitution reactions, which can modify biological molecules or materials.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without the bromomethyl group.
Norbornene: A related bicyclic compound with a double bond.
Bicyclo[2.2.1]heptane-2-carboxylic acid: A derivative with a carboxyl group instead of a bromomethyl group.
Uniqueness: Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H13Br/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2/t6-,7+,8+/m0/s1 |
InChI Key |
CKZCOAFUOGZKIA-XLPZGREQSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@H]2CBr |
Canonical SMILES |
C1CC2CC1CC2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
![Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B15278879.png)

![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)

![1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)





![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
